An In-depth Technical Guide to the Physical and Chemical Properties of Azithromycin-d3
An In-depth Technical Guide to the Physical and Chemical Properties of Azithromycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Azithromycin-d3, a deuterated analog of the macrolide antibiotic Azithromycin. This document details its structural characteristics, solubility, and analytical methodologies, serving as a vital resource for its application in research and development, particularly in pharmacokinetic and metabolic studies where it is a commonly used internal standard.
Core Physical and Chemical Properties
Azithromycin-d3 is structurally identical to Azithromycin, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the methyl groups. This isotopic labeling results in a slightly higher molecular weight but does not significantly alter its chemical reactivity or physical properties compared to the parent compound.
Table 1: Summary of Physical and Chemical Data for Azithromycin-d3
| Property | Value | Source(s) |
| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-6-(methyl-d3)-1-oxa-6-azacyclopentadecan-15-one | [1] |
| Molecular Formula | C₃₈H₆₉D₃N₂O₁₂ | [2][3] |
| Molecular Weight | 752.00 g/mol | [1][3] |
| Monoisotopic Mass | 751.52735597 Da | [4] |
| CAS Number | 163921-65-1 | [2][5] |
| Appearance | Solid (Amorphous solid for unlabeled) | [6] |
| Melting Point | 113-126 °C (for unlabeled Azithromycin) | [6][7] |
| Solubility | DMSO: 100 mg/mL (requires ultrasonic and warming) Ethanol: ≥ 100 mg/mL Water: Minimally soluble | [3][5][6] |
| Storage Conditions | Powder: 2-8°C Stock Solutions: -20°C (1 month) or -80°C (6 months) | [5] |
| Purity | ≥98% | [2] |
Mechanism of Action of Azithromycin
Azithromycin exhibits a dual mechanism of action, functioning as both an antibacterial and an immunomodulatory agent. Its primary antibacterial effect stems from its ability to bind to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting the synthesis of proteins essential for bacterial growth and replication.[8][9][10]
Beyond its direct impact on bacteria, Azithromycin also modulates the host's immune response. It can suppress inflammatory processes by inhibiting key signaling pathways, such as the ERK1/2 and JNK pathways.[11][12] This action reduces the production of pro-inflammatory cytokines and mucins, which is relevant for its application in chronic inflammatory airway diseases.[11][12]
Experimental Protocols
Azithromycin-d3 is primarily used as an internal standard for the quantification of Azithromycin in biological matrices.[13][14] Below are detailed protocols for common analytical techniques.
This method is standard for pharmacokinetic studies, allowing for sensitive and specific quantification of Azithromycin in complex samples like plasma or tears.
a) Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma sample, add the internal standard (Azithromycin-d3) solution.[15]
-
Vortex the sample thoroughly for 30 seconds.[15]
-
Perform protein precipitation or solid-phase extraction (SPE). For SPE, condition a C18 cartridge with methanol and water.[15]
-
Load the sample, wash the cartridge with water followed by 15% methanol.[15]
-
Elute the analyte and internal standard with 2 mL of methanol.[15]
-
Dry the eluate under a stream of nitrogen at 37°C.[15]
-
Reconstitute the dried residue in 200 µL of the mobile phase for injection.[15]
b) Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm).[15]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.25 mL/min.[15]
-
Injection Volume: 10 µL.[17]
c) Mass Spectrometric Conditions:
This method is suitable for determining the purity of Azithromycin-d3 in bulk material or pharmaceutical forms.
a) Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (e.g., 0.0335M, pH 7.5) and methanol, typically in a 20:80 (v/v) ratio.[20][21]
-
Standard Stock Solution: Accurately weigh and dissolve 50 mg of Azithromycin-d3 reference standard in a 50 mL volumetric flask using the mobile phase as a diluent.[20]
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the mobile phase.
b) Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[21][22]
-
Mobile Phase: Isocratic elution with the prepared buffer/methanol mixture.[23]
-
Column Temperature: 40°C.[21]
-
Injection Volume: 50 µL.[21]
NMR is used to confirm the identity and structure of Azithromycin-d3, including the specific site of deuterium labeling.
a) Sample Preparation:
-
Dissolve 2-4 mg of the Azithromycin-d3 sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or buffered D₂O).[24][25]
-
Transfer the solution to a 5 mm NMR tube.
b) Spectroscopic Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[25]
-
The ¹H NMR spectrum of Azithromycin-d3 will be nearly identical to that of Azithromycin, with the key difference being the absence of the N-methyl proton signal that has been replaced by deuterium.[26]
-
The ¹³C NMR spectrum will show a characteristic triplet for the deuterated carbon atom due to C-D coupling, confirming the location of the isotopic label.[24]
-
Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete structural assignment if required.[24]
Application Workflow: Pharmacokinetic Studies
The primary role of Azithromycin-d3 is as an internal standard (IS) to ensure accuracy and precision in quantifying Azithromycin levels in biological samples over time. This workflow is fundamental to determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
References
- 1. Azithromycin D3 | CAS No- 163921-65-1 | Simson Pharma Limited [simsonpharma.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Azithromycin-d3 | C38H72N2O12 | CID 71313607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Azithromycin - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism of azithromycin in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clearsynth.com [clearsynth.com]
- 14. veeprho.com [veeprho.com]
- 15. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 24. Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 | Semantic Scholar [semanticscholar.org]
- 25. Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy | Bangladesh Pharmaceutical Journal [banglajol.info]
